O-Ethyl-D-norvaline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

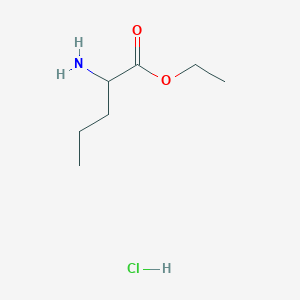

L-Norvaline Ethyl Ester Hydrochloride: is a chemical compound with the molecular formula C7H15NO2·HCl and a molecular weight of 181.66 g/mol . It is a derivative of the amino acid L-norvaline, where the carboxyl group is esterified with ethanol and the resulting ester is converted to its hydrochloride salt. This compound is typically found as a white to almost white powder or crystalline solid .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Norvaline Ethyl Ester Hydrochloride can be synthesized through the esterification of L-norvaline with ethanol in the presence of an acid catalyst, followed by the conversion of the ester to its hydrochloride salt. The reaction typically involves:

Esterification: L-norvaline is reacted with ethanol in the presence of a strong acid such as sulfuric acid or hydrochloric acid to form L-norvaline ethyl ester.

Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form L-norvaline ethyl ester hydrochloride.

Industrial Production Methods: Industrial production of L-Norvaline Ethyl Ester Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Esterification: Using large reactors to carry out the esterification reaction.

Chemical Reactions Analysis

Types of Reactions: L-Norvaline Ethyl Ester Hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products:

Hydrolysis Products: L-norvaline and ethanol.

Substitution Products: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

L-Norvaline Ethyl Ester Hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of L-Norvaline Ethyl Ester Hydrochloride involves its ability to inhibit the enzyme arginase, which plays a role in the urea cycle and nitric oxide production. By inhibiting arginase, L-norvaline can increase the availability of arginine for nitric oxide synthesis, which has various physiological effects, including vasodilation and neuroprotection . In models of Alzheimer’s disease, L-norvaline has been shown to reduce beta-amyloidosis, alleviate microgliosis, and improve cognitive function .

Comparison with Similar Compounds

L-Norvaline: The parent amino acid from which L-Norvaline Ethyl Ester Hydrochloride is derived.

L-Valine Ethyl Ester Hydrochloride: A similar compound with a different side chain structure.

L-Leucine Ethyl Ester Hydrochloride: Another similar compound with a branched-chain structure.

Uniqueness: L-Norvaline Ethyl Ester Hydrochloride is unique due to its specific esterification and hydrochloride formation, which can enhance its solubility and stability compared to its parent amino acid. Additionally, its ability to inhibit arginase and its potential therapeutic applications in neurodegenerative and cardiovascular diseases make it a compound of significant interest in scientific research .

Biological Activity

O-Ethyl-D-norvaline hydrochloride is a synthetic amino acid derivative that has garnered attention in biochemical research due to its unique structural properties and biological activities. This compound is primarily studied for its potential therapeutic applications, particularly in cardiovascular health and neuroprotection.

Chemical Structure and Properties

This compound has the molecular formula C7H15ClN2O2 and a molecular weight of 181.66 g/mol. The compound is characterized by an ethyl group attached to the nitrogen atom of the D-norvaline backbone, which influences its biological reactivity and pharmacokinetic properties. Its structural uniqueness compared to other amino acids allows it to interact differently within biological systems, making it a valuable tool in medicinal chemistry.

The primary mechanism of action for this compound involves the inhibition of nitric oxide synthase (NOS), an enzyme critical for the production of nitric oxide (NO), a signaling molecule involved in various physiological processes including vasodilation and neurotransmission. By inhibiting NOS, this compound may help regulate blood pressure and improve vascular function, which is particularly relevant in cardiovascular disease research.

Moreover, this compound has been shown to inhibit arginase activity, which can lead to increased availability of arginine for NO synthesis, further enhancing its potential therapeutic effects.

Biological Activities

1. Cardiovascular Research

- This compound's inhibition of nitric oxide synthase suggests a potential role in managing cardiovascular diseases. Studies indicate that modulation of NO levels can influence vascular health and blood pressure regulation.

2. Neuroprotective Effects

- Research has explored its potential neuroprotective properties, particularly in models of Alzheimer’s disease. The compound's ability to influence NO levels may contribute to neuroprotection by reducing oxidative stress and inflammation in neuronal tissues.

3. Anti-inflammatory Properties

- This compound has been investigated for its anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions. By modulating nitric oxide production, it may help reduce inflammation associated with chronic diseases.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| L-Norvaline | C5H11NO2 | Natural amino acid; not ethylated |

| D-Valine | C5H11NO2 | Structural isomer; commonly found in proteins |

| Ethyl L-valinate | C7H13NO2 | Ethyl ester of L-valine; different stereochemistry |

| O-Ethyl-L-norvaline | C7H15NO2 | Enantiomeric form; may exhibit different activity |

Uniqueness: The ethyl substitution at the nitrogen atom distinguishes this compound from its analogs, potentially altering its pharmacokinetic properties and biological activity compared to other amino acid derivatives.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Cardiovascular Studies: In vitro experiments demonstrated that the compound effectively reduces blood pressure in animal models by modulating NO levels through NOS inhibition. This suggests potential applications in treating hypertension.

- Neuroprotection: In Alzheimer's disease models, this compound showed promise in reducing neuronal cell death associated with oxidative stress, indicating its potential as a neuroprotective agent.

- Inflammation Models: Inflammatory response assays revealed that the compound could significantly lower pro-inflammatory cytokines, suggesting a mechanism for its anti-inflammatory effects.

Properties

IUPAC Name |

ethyl 2-aminopentanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-3-5-6(8)7(9)10-4-2;/h6H,3-5,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHAJBHNQIZAJJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.